molecular formula C20H25NO2 B1391973 2-(4-Heptyloxybenzoyl)-6-methylpyridine CAS No. 1187164-53-9

2-(4-Heptyloxybenzoyl)-6-methylpyridine

Cat. No. B1391973
CAS RN: 1187164-53-9
M. Wt: 311.4 g/mol
InChI Key: ARXMWHIDSHOEKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-Heptyloxybenzoyl)-6-methylpyridine is C20H25NO2 . The IUPAC name is 4-(heptyloxy)phenylmethanone . The molecular weight is 311.42 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Heptyloxybenzoyl)-6-methylpyridine is 311.42 . The IUPAC name is 4-(heptyloxy)phenylmethanone . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Crystal Structure and Supramolecular Chemistry :

    • 2-(4-Heptyloxybenzoyl)-6-methylpyridine derivatives have been studied for their crystal structure and supramolecular chemistry. For example, research on molecular salts derived from 2-amino-6-methylpyridine and various benzoic acids has provided insights into their crystal structures and noncovalent interactions in crystal packing (Khalib et al., 2014).
  • Synthesis and Structural Analysis :

    • The synthesis and structural characterization of compounds involving 2-amino-6-methylpyridine are significant areas of research. Studies have focused on understanding the molecular and crystal structure of these compounds, as seen in the synthesis of imidazo[1,2-a]pyridines (Bagdi et al., 2015).
  • Chemical Reactions and Complex Formation :

    • There is interest in the role of 2-amino-6-methylpyridine derivatives in chemical reactions, particularly in the formation of complexes and salts. For instance, studies have been conducted on the formation of organic acid-base salts and their properties (Khalib et al., 2014).
  • Material Science Applications :

    • Some research has explored the applications of these compounds in material science. For example, the synthesis and characterization of mono-cyclometalated Platinum(II) complexes using derivatives of 2-amino-6-methylpyridine showcase potential applications in material science (Ionkin et al., 2005).
  • Biomedical Research :

    • Although the user requested to exclude information related to drug use, dosage, and side effects, it is worth noting that there are studies on the pharmacokinetics and tissue distribution of compounds containing 6-methylpyridin-2-yl components. These studies are primarily focused on the potential medical applications of these compounds (Kim et al., 2008).

properties

IUPAC Name

(4-heptoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-15-23-18-13-11-17(12-14-18)20(22)19-10-8-9-16(2)21-19/h8-14H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXMWHIDSHOEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101217350
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptyloxybenzoyl)-6-methylpyridine

CAS RN

1187164-53-9
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Heptyloxy)phenyl](6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101217350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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